

Preclinical Profile of ACP-105 in Cognitive Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on **ACP-105**, a selective androgen receptor modulator (SARM), and its effects on cognitive function. The information presented is collated from key studies in the field, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **ACP-105** on cognitive performance and related biomarkers.

Table 1: Effects of ACP-105 on Cognitive and Motor Performance in a Mouse Model of Radiation-Induced Cognitive Impairment

Behavioral Test	Treatment Group	Performanc e Metric	Result	p-value	Reference
Rotarod Test	Sham-Vehicle	Latency to Fall (s)	Baseline	-	
Sham-ACP-	Latency to Fall (s)	Enhanced performance	N/A		
Irradiated- Vehicle	Latency to Fall (s)	Significantly lower than Sham-Vehicle	< 0.05	_	
Irradiated- ACP-105	Latency to Fall (s)	No significant impairment compared to Sham-ACP-	N/A	_	
Cued Fear Conditioning	Sham-Vehicle	Freezing Behavior (%)	Baseline	-	
Sham-ACP- 105	Freezing Behavior (%)	Enhanced fear conditioning	N/A		
Irradiated- Vehicle	Freezing Behavior (%)	Reduced fear conditioning	N/A	_	
Irradiated- ACP-105	Freezing Behavior (%)	Enhanced fear conditioning	N/A	_	

Table 2: Neurochemical Effects of ACP-105 in a Mouse Model of Radiation-Induced Cognitive Impairment

Brain Region	Treatment Group	Biomarker	Change	p-value	Reference
Sensorimotor Cortex	Sham-ACP- 105	MAP-2 Immunoreacti vity	Reduced	< 0.05	
Entorhinal Cortex	Sham-ACP- 105	MAP-2 Immunoreacti vity	Trend towards increase	N/A	
Irradiated Cortex	Irradiated- ACP-105	MAP-2 Immunoreacti vity	No significant effect	> 0.05	
Hippocampus (Sham or Irradiated)	ACP-105 treated	MAP-2 Immunoreacti vity	No significant effect	> 0.05	

Table 3: Effects of ACP-105 in a Mouse Model of Alzheimer's Disease

Behavioral/ Biochemica I Measure	Treatment Group	Outcome	Change	p-value	Reference
Anxiety-like Behavior	ACP-105 alone	Reduced anxiety	N/A	N/A	
Cognition (Spatial Memory)	ACP-105 + AC-186	Improved cognition	N/A	N/A	
Amyloid-β Degrading Enzymes	ACP-105 + AC-186	Neprilysin & Insulin- degrading enzyme	Increased	N/A	
Amyloid-β Levels	ACP-105 + AC-186	Brain Amyloid-β	Decreased	N/A	
Androgen Receptor Levels	ACP-105 + AC-186	Brain Androgen Receptor	Increased	N/A	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Models and Drug Administration

- Radiation-Induced Cognitive Impairment Model: Female C57BL/6J mice are subjected to whole-brain irradiation. ACP-105 is administered via subcutaneously implanted osmotic minipumps at a dose of 1 mg/kg/day.
- Alzheimer's Disease Model: Male gonadectomized triple transgenic (3xTg-AD) mice are used. ACP-105 is administered chronically.

Behavioral Assays

Rotarod Test: This test is used to assess motor coordination and balance.

- Apparatus: A commercially available rotarod apparatus with a rotating rod is used.
- Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
- Procedure:
 - Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
 - The latency to fall from the rod is recorded for each mouse.
 - Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 15 minutes).
- Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups.
- Cued Fear Conditioning: This test assesses fear-associated learning and memory.
 - Apparatus:
- To cite this document: BenchChem. [Preclinical Profile of ACP-105 in Cognitive Function: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b605154#preclinical-research-on-acp-105-and-cognitive-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com